molecular formula C9H16O4 B1147532 2,3-Isopropylideneglycerol-1-propionate CAS No. 129520-29-2

2,3-Isopropylideneglycerol-1-propionate

Cat. No.: B1147532
CAS No.: 129520-29-2
M. Wt: 188.22
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Isopropylideneglycerol-1-propionate is an organic compound with the molecular formula C9H16O4. It is a derivative of glycerol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 1 is esterified with propionic acid. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Isopropylideneglycerol-1-propionate typically involves the protection of glycerol with acetone to form 2,3-isopropylideneglycerol, followed by esterification with propionic acid. The reaction conditions generally include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the isopropylidene group. The esterification step may require a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of efficient catalysts and solvents can also enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,3-Isopropylideneglycerol-1-propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Isopropylideneglycerol-1-propionate has several applications in scientific research:

    Chemistry: It is used as a protecting group for glycerol in organic synthesis, allowing selective reactions at specific hydroxyl groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Isopropylideneglycerol-1-propionate involves its ability to act as a protecting group for hydroxyl groups in glycerol. By forming an isopropylidene acetal, the compound prevents unwanted reactions at these positions, allowing selective modification of other functional groups. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Another glycerol derivative with similar protecting group properties.

    1,2-Isopropylideneglycerol: A closely related compound with similar chemical behavior.

Uniqueness: 2,3-Isopropylideneglycerol-1-propionate is unique due to its specific esterification at the 1-position, which provides additional reactivity and versatility in organic synthesis compared to other glycerol derivatives. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-8(10)11-5-7-6-12-9(2,3)13-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWPJKMXMOMEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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